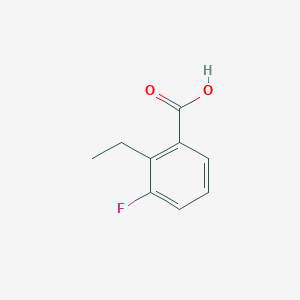

2-Ethyl-3-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-3-fluorobenzoic acid is a derivative of benzoic acid, which is an aromatic organic compound . It is one of the isomeric fluorobenzoic acids . Its conjugate base is 2-fluorobenzoate . The compound is an irritant .

Synthesis Analysis

The synthesis of fluorobenzoic acids can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .Molecular Structure Analysis

The molecular formula of this compound is C9H9FO2 . The InChI code is 1S/C9H9FO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) .Chemical Reactions Analysis

Fluorinated benzoic acids have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are often used for interwell tracer tests in the petroleum industry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 168.17 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Antimycobacterial Activity :Hydrazones derived from 4-fluorobenzoic acid hydrazide, which is structurally similar to 2-ethyl-3-fluorobenzoic acid, have been synthesized and evaluated for their antimycobacterial activity. These compounds, including 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, showed inhibitory activity against Mycobacterium tuberculosis H37Rv, indicating potential applications in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).

Photodegradation Studies :Research involving photodegradation of parabens, which are esters of p-hydroxybenzoic acid (structurally related to this compound), provides insights into the degradation of hazardous water contaminants. These studies are crucial for understanding the environmental impact of such compounds and developing methods for water treatment (Gmurek et al., 2015).

Synthesis of Antibiotics :The synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a compound related to this compound, is important in the context of producing the macrolide antibiotic lipiarmycin A3. Such synthesis demonstrates the role of these compounds in the development of new antibiotics (Alexy & Scharf, 1991).

Cytotoxic Activity in Cancer Research :Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, synthesized from compounds similar to this compound, exhibit potent cytotoxicity against cancer cell lines, indicating their potential in cancer research and therapy (Deady et al., 2005).

Environmental Impact Studies :Studies on parabens, related to this compound, in aquatic environments highlight the importance of understanding the environmental impact and fate of such compounds. These investigations are essential for assessing ecological risks and developing strategies for environmental protection (Haman et al., 2015).

Development of Imaging Agents :Research on the development of fluorine-18-labeled 5-HT1A antagonists, using compounds like 4-fluorobenzoic acid, a structural analogue of this compound, is significant in the field of medical imaging, particularly in positron emission tomography (PET) for brain imaging (Lang et al., 1999).

Safety and Hazards

2-Ethyl-3-fluorobenzoic acid is classified as a hazardous chemical . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Mechanism of Action

Target of Action

Benzylic compounds, such as 2-ethyl-3-fluorobenzoic acid, typically interact with various enzymes and receptors in the body . The specific targets would depend on the structural characteristics of the compound and the biological context.

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The fluorine atom in the compound could potentially influence these reactions due to its high electronegativity.

Biochemical Pathways

Fluorinated compounds have been shown to be involved in various biological processes . For instance, 3-fluorobenzoic acid, a related compound, is catabolized via the benzoate-degrading pathway .

Pharmacokinetics

The presence of the fluorine atom could potentially enhance the metabolic stability of the compound, as fluorine is known to form strong bonds with carbon, making it resistant to metabolic breakdown .

Result of Action

Fluorinated compounds are known to have diverse biological effects, depending on their specific structures and targets .

properties

IUPAC Name |

2-ethyl-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKMJODMJAXKHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2892198.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2892200.png)

![2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2892206.png)

![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)

![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)

![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)